molecular formula C10H12BrN3O2 B2660169 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 914208-41-6

5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B2660169
CAS No.: 914208-41-6
M. Wt: 286.129
InChI Key: GBKQAJFNTITKMD-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a bromine atom, a piperidine ring, and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of piperidine with 5-bromo-2-hydroxypyrimidine under specific conditions. The reaction is carried out in the presence of a base, such as cesium carbonate, and a palladium catalyst to facilitate the coupling reaction . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, in substitution reactions, the major products are the substituted derivatives of the original compound. In coupling reactions, the major products are biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to the desired biological effect. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific combination of a bromine atom, a piperidine ring, and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other organic molecules .

Properties

IUPAC Name

5-bromo-2-piperidin-1-ylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-7-6-12-10(13-8(7)9(15)16)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKQAJFNTITKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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